Cas no 1436319-32-2 (3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide)

3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide is a brominated aromatic compound featuring a propanamide backbone with a cyanocyclopropyl substituent. Its structural design incorporates a bromomethylphenyl group, enhancing its utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the cyano group and cyclopropyl ring contributes to its reactivity, making it valuable for constructing complex molecular frameworks. This compound exhibits potential in medicinal chemistry due to its ability to modulate biological activity through targeted functional group interactions. Its stability under standard conditions and compatibility with common synthetic protocols further underscore its applicability in research and industrial settings.
3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide structure
1436319-32-2 structure
Product Name:3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide
CAS No:1436319-32-2
MF:C14H15BrN2O
MW:307.185702562332
CID:5451996
PubChem ID:71975348
Update Time:2025-06-25

3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS016963684
    • 3-(4-BROMO-3-METHYLPHENYL)-N-(1-CYANOCYCLOPROPYL)PROPANAMIDE
    • EN300-26683833
    • 1436319-32-2
    • Z1360484411
    • 4-Bromo-N-(1-cyanocyclopropyl)-3-methylbenzenepropanamide
    • 3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide
    • Inchi: 1S/C14H15BrN2O/c1-10-8-11(2-4-12(10)15)3-5-13(18)17-14(9-16)6-7-14/h2,4,8H,3,5-7H2,1H3,(H,17,18)
    • InChI Key: GEJZAGJFIIOXJW-UHFFFAOYSA-N
    • SMILES: C1(CCC(NC2(C#N)CC2)=O)=CC=C(Br)C(C)=C1

Computed Properties

  • Exact Mass: 306.03678g/mol
  • Monoisotopic Mass: 306.03678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 530.8±50.0 °C(Predicted)
  • pka: 12.99±0.20(Predicted)

3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26683833-0.05g
3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide
1436319-32-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on 3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide

Comprehensive Overview of 3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide (CAS No. 1436319-32-2)

3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide (CAS No. 1436319-32-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo and cyanocyclopropyl functional groups, exhibits potential applications in drug discovery and material science. Its molecular structure, combining a propanamide backbone with aromatic and cyclic nitrile moieties, makes it a versatile intermediate for synthesizing bioactive molecules.

In recent years, the demand for custom synthesis and high-purity intermediates like 3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide has surged, driven by advancements in precision medicine and green chemistry. Researchers are particularly interested in its role as a building block for designing small-molecule inhibitors targeting enzymes or receptors. The compound's CAS No. 1436319-32-2 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies.

From an industrial perspective, 3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide aligns with the growing focus on sustainable synthesis and atom economy. Its brominated aromatic component allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which are pivotal in modern heterocyclic chemistry. These attributes make it a valuable candidate for high-throughput screening libraries.

The compound's physicochemical properties, including solubility and stability, are critical for its application in formulation development. Analytical techniques like HPLC and NMR are routinely employed to ensure its purity, a key concern for researchers optimizing lead compounds. Additionally, its cyanocyclopropyl group has been explored in proteolysis-targeting chimeras (PROTACs), a cutting-edge field in targeted protein degradation.

As the scientific community increasingly prioritizes AI-driven drug discovery, compounds like 3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide are being evaluated using machine learning models to predict their ADMET profiles. This integration of computational chemistry and experimental validation underscores the compound's potential in accelerating hit-to-lead optimization. Its CAS No. 1436319-32-2 often appears in patents related to kinase inhibitors and GPCR modulators.

Environmental considerations also play a role in the compound's usage. Regulatory agencies emphasize greener alternatives to traditional halogenated intermediates, prompting innovations in catalytic bromination methods. The 4-bromo-3-methylphenyl moiety in 3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide can be derived from biocatalytic processes, aligning with circular economy principles.

In summary, 3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide (CAS No. 1436319-32-2) represents a convergence of medicinal chemistry, process optimization, and sustainability. Its multifaceted applications—from drug design to material science—make it a compound of enduring interest in both academic and industrial settings. Future research will likely explore its utility in nanotechnology and bioorthogonal chemistry, further expanding its scientific footprint.

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